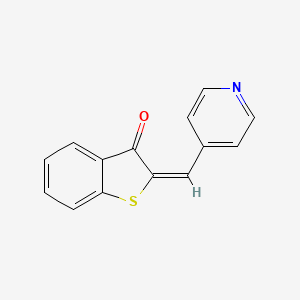
N-(4-butylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
説明
N-(4-butylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide, also known as BIBN-4096BS, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. CGRP is a neuropeptide that plays a crucial role in the regulation of pain and inflammation. BIBN-4096BS has been extensively studied for its potential use in the treatment of migraine headaches.
作用機序
N-(4-butylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide works by blocking the CGRP receptor, which is responsible for the transmission of pain signals in the brain. By blocking this receptor, N-(4-butylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide can reduce the frequency and severity of migraine headaches. In addition to its effects on migraine headaches, N-(4-butylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide has also been shown to have potential applications in the treatment of other pain disorders, such as neuropathic pain and osteoarthritis.
Biochemical and physiological effects:
N-(4-butylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on the CGRP receptor, N-(4-butylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide has also been shown to inhibit the release of other neuropeptides, such as substance P and neurokinin A, which are also involved in the regulation of pain and inflammation. N-(4-butylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide has also been shown to have anti-inflammatory effects, which may contribute to its efficacy in the treatment of pain disorders.
実験室実験の利点と制限
N-(4-butylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide has a number of advantages for use in lab experiments. It is a highly selective antagonist of the CGRP receptor, which makes it a useful tool for studying the role of CGRP in pain and inflammation. However, there are also some limitations to its use in lab experiments. N-(4-butylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, N-(4-butylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide has a relatively short half-life, which can limit its efficacy in certain experimental paradigms.
将来の方向性
There are a number of potential future directions for research on N-(4-butylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide. One area of interest is the development of more potent and selective CGRP receptor antagonists. Another area of interest is the development of alternative delivery methods, such as intranasal or transdermal delivery, which may improve the efficacy of N-(4-butylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide in the treatment of pain disorders. Finally, there is also interest in exploring the potential use of N-(4-butylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide in the treatment of other neurological disorders, such as epilepsy and Parkinson's disease.
科学的研究の応用
N-(4-butylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide has been extensively studied for its potential use in the treatment of migraine headaches. Migraine headaches are a common neurological disorder characterized by severe pain, nausea, and sensitivity to light and sound. CGRP is believed to play a crucial role in the development of migraine headaches. N-(4-butylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide is a selective antagonist of the CGRP receptor and has been shown to be effective in reducing the frequency and severity of migraine headaches in clinical trials.
特性
IUPAC Name |
N-(4-butylphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-2-3-7-16-11-13-17(14-12-16)23-20(25)10-6-15-24-21(26)18-8-4-5-9-19(18)22(24)27/h4-5,8-9,11-14H,2-3,6-7,10,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEVHPFFEQHEAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(ethylsulfonyl)-4-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4734651.png)
![4-(acetylamino)-N-{4-[(butylamino)sulfonyl]phenyl}benzamide](/img/structure/B4734652.png)
![3-({5-[3-(2-ethyl-1-piperidinyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}methyl)-1H-indole](/img/structure/B4734654.png)
![N-(4-ethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4734658.png)
![2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-[4-(difluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B4734659.png)
![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4734672.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-2-methoxy-5-nitroaniline](/img/structure/B4734686.png)
![diethyl 3-methyl-5-{[({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4734689.png)
![(2-ethoxybenzylidene){2'-[(2-ethoxybenzylidene)amino]-2-biphenylyl}amine](/img/structure/B4734701.png)
![ethyl 3-({[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B4734724.png)

![3-allyl-5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4734733.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4734746.png)
![N-cyclohexyl-4-{2-[(2-ethylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4734760.png)